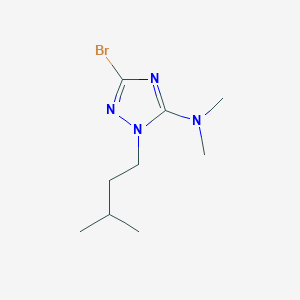
3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an isopentyl group, and two dimethylamine groups attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 1,2,4-triazole with bromine in the presence of a suitable solvent such as ethanol, chloroform, or dimethylformamide . The reaction conditions may vary depending on the desired yield and purity of the product. The general reaction scheme can be represented as follows:
Bromination: 1,2,4-triazole is treated with bromine to introduce the bromine atom at the 3-position of the triazole ring.
Alkylation: The brominated triazole is then reacted with isopentyl bromide in the presence of a base such as potassium carbonate to introduce the isopentyl group.
Dimethylation: Finally, the resulting compound is treated with dimethylamine to introduce the dimethylamine groups at the N,N-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxyl group would yield 3-hydroxy-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine.
科学的研究の応用
3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-bromo-1-isopropyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine: Similar structure but with an isopropyl group instead of an isopentyl group.
3-chloro-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of a bromine atom.
3-bromo-1-isopentyl-N,N-diethyl-1H-1,2,4-triazol-5-amine: Similar structure but with diethylamine groups instead of dimethylamine groups.
Uniqueness
The uniqueness of 3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, isopentyl group, and dimethylamine groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-bromo-N,N-dimethyl-2-(3-methylbutyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN4/c1-7(2)5-6-14-9(13(3)4)11-8(10)12-14/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQODKHAPMOJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC(=N1)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2922764.png)
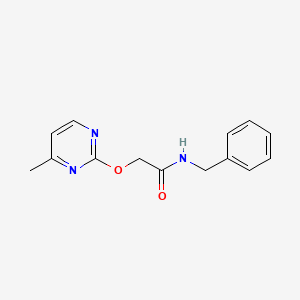
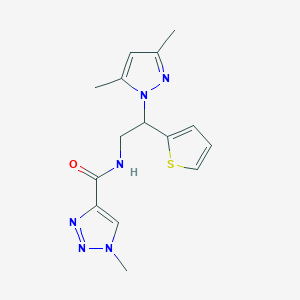
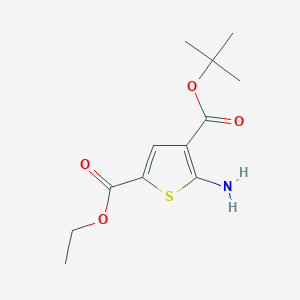
![N-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)
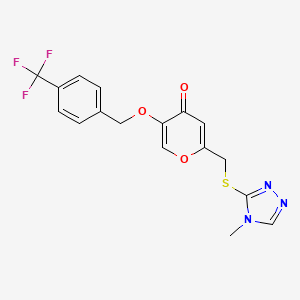
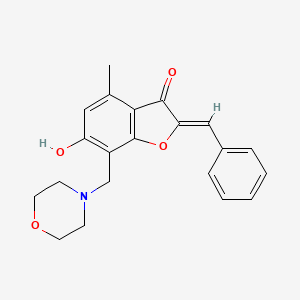
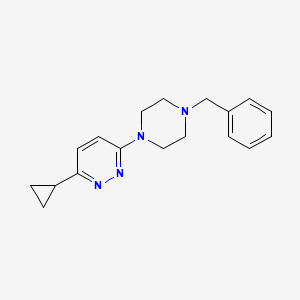
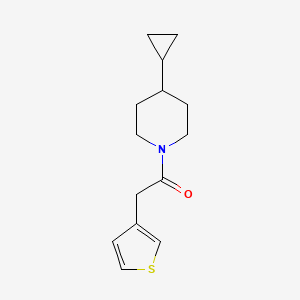
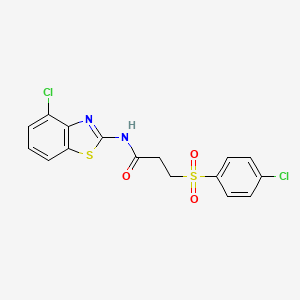
![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)
![1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol](/img/structure/B2922783.png)


